Isobutylidenediurea
Overview
Description
Isobutylidenediurea is an organic compound with the chemical formula (CH₃)₂CHCH{NHC(O)NH₂}₂. It is a derivative of urea, which is highly soluble in water, but this compound is not. This compound is primarily used as a controlled-release fertilizer due to its low solubility, which limits the rate of its hydrolysis to urea, a fast-acting fertilizer .
Preparation Methods
Isobutylidenediurea is synthesized through the condensation reaction of isobutyraldehyde and two equivalents of urea. The reaction can be represented as follows: [ (CH₃)₂CHCHO + 2 OC(NH₂)₂ → (CH₃)₂CHCH{NHC(O)NH₂}₂ + H₂O ] This reaction typically occurs under controlled conditions to ensure the proper formation of the desired product .
In industrial production, the process involves mixing isobutyraldehyde and urea in a reactor, followed by heating to facilitate the condensation reaction. The product is then purified and dried to obtain the final compound .
Chemical Reactions Analysis
Isobutylidenediurea undergoes several types of chemical reactions, including:
Hydrolysis: The compound slowly hydrolyzes in water to release urea, which is then available for plant uptake.
Oxidation and Reduction:
Substitution: The compound can participate in substitution reactions where the isobutylidene group may be replaced by other functional groups.
Common reagents used in these reactions include water for hydrolysis and various oxidizing or reducing agents for oxidation and reduction reactions. The major product formed from hydrolysis is urea .
Scientific Research Applications
Isobutylidenediurea has several scientific research applications, particularly in the field of agriculture:
Controlled-Release Fertilizer: It is widely used as a slow-release nitrogen fertilizer, improving nitrogen uptake efficiency and reducing nitrogen losses through leaching or volatilization.
Soil Improvement: The compound is used to enhance the nitrogen status of soils, particularly in professional turf, greenhouses, and lawns.
Bioremediation: It has applications in bioremediation processes to improve soil quality and support plant growth.
Mechanism of Action
The primary mechanism of action of Isobutylidenediurea is its slow hydrolysis in soil, which gradually releases urea. This controlled release ensures a steady supply of nitrogen to plants, enhancing their growth and reducing the risk of nitrogen loss through leaching or volatilization. The hydrolysis process is facilitated by soil microorganisms that break down the compound into urea, ammonia, and carbon dioxide .
Comparison with Similar Compounds
Isobutylidenediurea is unique among slow-release fertilizers due to its specific chemical structure and low solubility. Similar compounds include:
Crotonylidenediurea: Another slow-release nitrogen fertilizer with a different aldehyde group.
Urea-Formaldehyde Condensates: These include methylene diurea and dimethylene triurea, which are also used as slow-release fertilizers.
Compared to these compounds, this compound offers a more controlled release of nitrogen, making it particularly effective in specific agricultural applications .
Properties
IUPAC Name |
[1-(carbamoylamino)-2-methylpropyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2/c1-3(2)4(9-5(7)11)10-6(8)12/h3-4H,1-2H3,(H3,7,9,11)(H3,8,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHMNFAUXJAINK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(NC(=O)N)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O2 | |
Record name | ISOBUTYLIDENEDIUREA | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1279 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027614 | |
Record name | Isobutylidene diurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
WHITE CRYSTALS. | |
Record name | ISOBUTYLIDENEDIUREA | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1279 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 20 °C: 0.2 | |
Record name | ISOBUTYLIDENEDIUREA | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1279 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
0.55 g/cm³ | |
Record name | ISOBUTYLIDENEDIUREA | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1279 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
6104-30-9 | |
Record name | IBDU | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6104-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutylidene diurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006104309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, N,N''-(2-methylpropylidene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isobutylidene diurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8027614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N''-(isobutylidene)diurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.505 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOBUTYLDIUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20K1225668 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ISOBUTYLIDENEDIUREA | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1279 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
195-205 °C | |
Record name | ISOBUTYLIDENEDIUREA | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1279 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
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